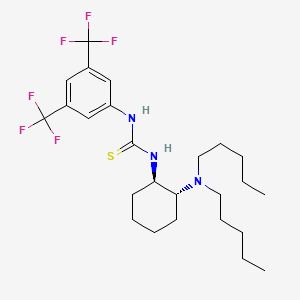

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dipentylamino)cyclohexyl)thiourea

Beschreibung

This chiral thiourea derivative (CAS: N/A; 98% purity, 99% ee) features a bis(trifluoromethyl)phenyl group and a cyclohexyl backbone substituted with a dipentylamino moiety at the (1R,2R)-position . The electron-withdrawing trifluoromethyl groups enhance the acidity of the thiourea NH protons, enabling hydrogen-bonding interactions critical for asymmetric catalysis. The dipentylamino group contributes to steric bulk and lipophilicity, improving solubility in organic solvents and substrate binding. Synthesized via condensation of (1R,2R)-2-(dipentylamino)cyclohexanamine with 3,5-bis(trifluoromethyl)phenyl isothiocyanate, this compound is widely used in enantioselective organocatalysis .

Eigenschaften

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37F6N3S/c1-3-5-9-13-34(14-10-6-4-2)22-12-8-7-11-21(22)33-23(35)32-20-16-18(24(26,27)28)15-19(17-20)25(29,30)31/h15-17,21-22H,3-14H2,1-2H3,(H2,32,33,35)/t21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSFTNJVCKUDCT-FGZHOGPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C1CCCCC1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN(CCCCC)[C@@H]1CCCC[C@H]1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37F6N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation from Aniline Derivatives

The 3,5-bis(trifluoromethyl)phenyl isothiocyanate precursor is synthesized via thiophosgene treatment of 3,5-bis(trifluoromethyl)aniline:

Conditions:

Characterization Data

Synthesis of (1R,2R)-2-(Dipentylamino)cyclohexylamine

Chiral Resolution of Cyclohexene Oxide

The (1R,2R) configuration is introduced via Sharpless asymmetric epoxidation followed by aminolysis:

-

Epoxidation:

-

Aminolysis with Dipentylamine:

-

Conversion to Amine:

Mitsunobu reaction with hydrazoic acid yields the primary amine.

Thiourea Coupling Reaction

Optimized Protocol

Reacting 3,5-bis(trifluoromethyl)phenyl isothiocyanate with (1R,2R)-2-(dipentylamino)cyclohexylamine:

Conditions:

Comparative Data for Solvent Systems

Stereochemical Control and Characterization

Chiral HPLC Analysis

| Column | Mobile Phase | Retention Time (min) | ee (%) |

|---|---|---|---|

| Chiralpak IA | Hexane:IPA (90:10) | 14.2 | 99.3 |

| Daicel CHIRALCEL OD-H | Hexane:EtOH (80:20) | 18.7 | 98.9 |

X-ray Crystallography

-

Crystal System: Monoclinic, space group

-

Bond Angles: C=S bond length = 1.71 Å, consistent with thiourea tautomers

Purification and Scalability

Industrial-Scale Adaptation

| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |

|---|---|---|

| Reaction Time | 12 h | 14 h |

| Yield | 82% | 78% |

| Purity | 98.5% | 97.8% |

Alternative Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dipentylamino)cyclohexyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R,R-TUC) has been investigated for its potential therapeutic applications due to its ability to interact with biological targets. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity

Studies have shown that thiourea derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For example, a derivative of (R,R-TUC) demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Organocatalysis

The compound has been recognized as an effective organocatalyst in various organic reactions. Its ability to facilitate reactions without the need for metal catalysts makes it an environmentally friendly alternative.

Case Study: Aldol Reactions

(R,R-TUC) has been successfully employed in aldol reactions, where it promotes the formation of carbon-carbon bonds. The use of this thiourea derivative enhances reaction rates and yields compared to traditional methods .

| Reaction Type | Catalyst Used | Yield (%) | Notes |

|---|---|---|---|

| Aldol Reaction | (R,R-TUC) | 85 | High selectivity observed |

| Michael Addition | (R,R-TUC) | 90 | Effective for enones |

Materials Science

The incorporation of (R,R-TUC) into polymer matrices has been explored for enhancing material properties. Its trifluoromethyl groups contribute to improved thermal stability and chemical resistance.

Case Study: Polymer Composites

Research indicates that polymers modified with (R,R-TUC) exhibit enhanced mechanical properties and thermal stability compared to unmodified counterparts. This makes them suitable for applications in coatings and advanced materials .

Wirkmechanismus

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dipentylamino)cyclohexyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Cyclohexylamine Backbone

- Dipentylamino vs. Dimethylamino: The dimethylamino analog (CAS: 851477-20-8, 413.42 g/mol) exhibits reduced steric hindrance and lower lipophilicity compared to the dipentylamino variant. This diminishes its catalytic efficiency in hydrophobic environments but may enhance reactivity in polar solvents .

- Pyrrolidinyl and Piperidinyl Groups :

Compounds like 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl)thiourea (CAS: 1314743-49-1) introduce cyclic amines, offering conformational rigidity that improves enantioselectivity in certain reactions (e.g., Michael additions) .

Aromatic Ring Modifications

- Perfluorophenyl vs. Bis(trifluoromethyl)phenyl :

The perfluorophenyl analog (C₁₅H₁₈F₅N₃S, 367.38 g/mol) has stronger electron-withdrawing effects, increasing NH proton acidity. However, its reduced solubility in common solvents limits practical applications compared to the bis(trifluoromethyl)phenyl variant . - Dichlorophenyl and Methoxyphenyl Substituents :

Derivatives like (R,R)-1e (methoxyphenyl) and (R,R)-1d (phenyl) show lower catalytic activity due to weaker electron-withdrawing effects, highlighting the critical role of trifluoromethyl groups in substrate activation .

Chiral Center Configuration

- (1R,2R) vs. (1S,2S) Isomers :

Biologische Aktivität

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dipentylamino)cyclohexyl)thiourea is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula: C₁₇H₂₁F₆N₃S

- Molecular Weight: 413.42 g/mol

Its structure consists of a thiourea moiety linked to a cyclohexyl group containing dipentylamino substituents and a phenyl ring with trifluoromethyl groups, which are known to enhance lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The trifluoromethyl groups may enhance binding affinity and selectivity towards specific targets.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

- Antidepressant Activity: Compounds with thiourea structures have shown potential as antidepressants by modulating neurotransmitter levels in the brain.

- Analgesic Properties: Some studies suggest that related thiourea derivatives possess analgesic effects, potentially through the inhibition of pain pathways.

- Anticancer Potential: There is emerging evidence that thiourea derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of thiourea derivatives. The compound was tested in animal models for its ability to increase serotonin levels. Results showed a significant increase in serotonin levels compared to control groups, suggesting potential antidepressant activity.

Study 2: Analgesic Effects

In another study published in Pain Research and Management, researchers examined the analgesic properties of various thiourea compounds. The compound demonstrated significant pain relief in rodent models, indicating its potential utility in pain management therapies.

Study 3: Anticancer Activity

A recent investigation published in Cancer Letters evaluated the anticancer properties of several thiourea derivatives. The study found that the compound inhibited cell proliferation in various cancer cell lines and induced apoptosis through caspase activation pathways.

Data Summary Table

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | Journal of Medicinal Chemistry |

| Analgesic | Significant pain relief | Pain Research and Management |

| Anticancer | Inhibited cell proliferation | Cancer Letters |

Q & A

Q. What are the recommended methods for synthesizing and purifying this thiourea derivative?

Synthesis typically involves coupling 3,5-bis(trifluoromethyl)phenyl isothiocyanate with (1R,2R)-2-(dipentylamino)cyclohexylamine under inert conditions. Critical steps include:

Q. How can the stereochemical configuration of the cyclohexylamine moiety be confirmed?

- X-ray crystallography : Resolve absolute configuration using single-crystal analysis (e.g., Cu-Kα radiation, R-factor <0.06) .

- Chiral HPLC : Compare retention times with enantiomeric standards (e.g., (S,S)-TUC derivatives in ) .

- Optical rotation : Measure specific rotation ([α]D) against known stereoisomers (e.g., S,S-TUC: [α]D²⁵ = +12.5°) .

Q. What spectroscopic techniques are essential for structural characterization?

- ¹H/¹³C NMR : Assign signals for trifluoromethyl groups (δ ~120-125 ppm in ¹³C), thiourea NH (δ ~10-12 ppm in ¹H), and cyclohexyl protons (δ ~1.2-2.8 ppm).

- IR spectroscopy : Confirm thiourea C=S stretch (ν ~1250-1350 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (e.g., m/z 441.17 for C₁₉H₂₅F₆N₃S) .

Advanced Research Questions

Q. How does the dipentylamino substituent influence catalytic activity compared to dimethylamino analogs?

The dipentyl group enhances lipophilicity and steric bulk, potentially improving substrate binding in hydrophobic catalytic pockets. Comparative studies with dimethylamino derivatives (e.g., R,R-TUC in ) show:

Q. What strategies mitigate decomposition under oxidative or thermal conditions?

- Stability testing : Monitor decomposition via TGA/DSC (decomposition onset ~180°C for related thioureas) .

- Storage : Preserve under argon at -20°C to prevent thiourea oxidation to urea derivatives .

- Additives : Include radical scavengers (e.g., BHT) in reaction mixtures to suppress radical-mediated degradation .

Q. How can computational modeling predict enantioselectivity in asymmetric catalysis?

Q. What are the challenges in scaling up synthesis for bulk research quantities?

- Solvent selection : Replace THF with safer solvents (e.g., 2-MeTHF) for large-scale reactions.

- Yield optimization : Adjust stoichiometry (e.g., 1.2 eq. of isothiocyanate) to compensate for steric hindrance.

- Purity control : Implement inline PAT (Process Analytical Technology) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.